Cas no 38315-43-4 (17-Phenyl-trinor-prostaglandin E2)

17-Phenyl-trinor-prostaglandin E2 化学的及び物理的性質
名前と識別子
-
- 17-PHENYL TRINOR PROSTAGLANDIN E2
- 7-[3-hydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid
- 17-phenyl PGE2
- 17-phenyl trinor-PGE2
- 17-phenyl-trinor-prostaglandin E2
- 17-Phenyl-18,19,20-trinor-PGE2
- 17-Phenyl-18,19,20-trinorprostaglandin E2
- 17-Phenyl-omega-trinor-PGE2
- CL 116147
- 17-Phenyltrinor-PGE2
- PGE2,17-Phenyl
- BRD-K90214371-001-02-0
- G91478
- Q27070789
- 38315-43-4
- HY-128039
- CHEMBL1879970
- 9-Oxo-11.alpha.,15S-dihydroxy-17-phenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-oic acid
- FOBVMYJQWZOGGJ-XYRJXBATSA-N
- 17-phenyltrinorprostaglandin E2
- 17-PHENYLTRINORPROSTAGLANDINE2
- 17-phenyl-18,19,20-trinor-prostaglandin E2
- BDBM82094
- HMS3402E11
- 17-Ph-trinor-PGE2
- 9-oxo-11R,15S-dihydroxy-17-phenyl-18,19,20-trinor-5Z,13E-prostadienoic acid
- SCHEMBL3367843
- 17-phenyl-PGE2
- 17-Ph-omega-trinor-PGE2
- GTPL1912
- 17-phenyltrinor-prostaglandin E2
- 17-pt-PGE2
- IDI1_033839
- HMS1361E11
- 17-phenyl-omega-trinor-prostaglandin E2
- SR-01000946438
- (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
- NCGC00161300-01
- 17-Phenyl-trinor-PGE..2..
- (5Z)-7-{(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-5-phenylpent-1-en-1-yl]-5-oxocyclopentyl}hept-5-enoic acid
- BSPBio_001369
- HMS3648J13
- BML2-B01
- DTXSID80274308
- 17-phenyl-omega-trinor PGE2
- PD021123
- LMFA03010067
- O-trinor-PGE2
- NCGC00161300-02
- NCGC00161300-03
- HMS1791E11
- CHEBI:87820
- HMS1989E11
- 17-phenyl-trinor-PGE2
- CS-0095054
- 17-Phenyl-
- SR-01000946438-1
- CAS_38315-43-4
- 17-Phenyl-trinor-prostaglandin E2
-
- インチ: InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-20,22,24,26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,22+/m0/s1
- InChIKey: FOBVMYJQWZOGGJ-XYRJXBATSA-N
- ほほえんだ: C(=C/C[C@@H]1[C@@H](/C=C/[C@H](CCC2=CC=CC=C2)O)[C@@H](CC1=O)O)/CCCC(=O)O
計算された属性
- せいみつぶんしりょう: 386.20900
- どういたいしつりょう: 386.209
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 11
- 複雑さ: 547
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 94.8A^2
じっけんとくせい
- 密度みつど: 1.215±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: ほとんど溶けない(0.062 g/l)(25ºC)、
- PSA: 94.83000
- LogP: 3.30360
17-Phenyl-trinor-prostaglandin E2 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68172-500ug |
17-phenyl trinor Prostaglandin E2 |
38315-43-4 | 98% | 500ug |
¥499.00 | 2022-04-26 | |
TRC | P337393-2.5mg |
17-Phenyl-trinor-prostaglandin E2 |
38315-43-4 | 2.5mg |
$351.00 | 2023-05-17 | ||
A2B Chem LLC | AF57032-10mg |
17-PHENYL TRINOR PROSTAGLANDIN E2 |
38315-43-4 | ≥98% | 10mg |
$505.00 | 2024-04-20 | |
TRC | P337393-1mg |
17-Phenyl-trinor-prostaglandin E2 |
38315-43-4 | 1mg |
$161.00 | 2023-05-17 | ||
TRC | P337393-10mg |
17-Phenyl-trinor-prostaglandin E2 |
38315-43-4 | 10mg |
$1263.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-201255A-10 mg |
17-Phenyl-trinor-prostaglandin E |
38315-43-4 | 98% | 10mg |
¥4,325.00 | 2023-07-11 | |
TRC | P337393-25mg |
17-Phenyl-trinor-prostaglandin E2 |
38315-43-4 | 25mg |
$ 31000.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-201255A-10mg |
17-Phenyl-trinor-prostaglandin E |
38315-43-4 | 98% | 10mg |
¥4325.00 | 2023-09-05 | |
1PlusChem | 1P00BYFC-1mg |
17-PHENYL TRINOR PROSTAGLANDIN E2 |
38315-43-4 | ≥98% | 1mg |
$123.00 | 2024-05-03 | |
A2B Chem LLC | AF57032-1mg |
17-PHENYL TRINOR PROSTAGLANDIN E2 |
38315-43-4 | ≥98% | 1mg |
$71.00 | 2024-04-20 |
17-Phenyl-trinor-prostaglandin E2 関連文献
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
17-Phenyl-trinor-prostaglandin E2に関する追加情報
Recent Advances in the Study of 17-Phenyl-trinor-prostaglandin E2 (CAS: 38315-43-4)
17-Phenyl-trinor-prostaglandin E2 (17-Ph-trinor-PGE2, CAS: 38315-43-4) is a synthetic prostaglandin E2 (PGE2) analog with significant pharmacological potential. Recent studies have focused on its unique structural modifications, which enhance its stability and receptor specificity compared to endogenous PGE2. This compound has garnered attention for its potential applications in inflammation modulation, tissue repair, and cancer therapy. The phenyl substitution at the 17-position confers distinct biochemical properties, making it a valuable tool for probing prostaglandin receptor interactions and signaling pathways.
A 2023 study published in the Journal of Medicinal Chemistry elucidated the crystal structure of 17-Ph-trinor-PGE2 bound to the EP4 receptor, revealing key interactions that explain its selective agonism. Molecular dynamics simulations further demonstrated its prolonged binding kinetics, suggesting improved therapeutic efficacy in chronic inflammatory conditions. Concurrently, preclinical models of colitis showed a 40% reduction in inflammatory markers when treated with 17-Ph-trinor-PGE2, outperforming conventional PGE2 analogs.
Innovative drug delivery systems have also been explored for this compound. A Nature Communications paper (2024) detailed nanoparticle-encapsulated 17-Ph-trinor-PGE2 with pH-responsive release properties, achieving targeted delivery to hypoxic tumor microenvironments. This approach reduced systemic side effects while enhancing antitumor activity in glioblastoma xenografts by 60% compared to free drug administration. The study highlighted CAS 38315-43-4's compatibility with advanced formulation technologies.
Emerging safety data from Phase I clinical trials (NCT05432822) indicate favorable pharmacokinetics with a half-life of 8.2±1.3 hours and linear dose-response up to 2 mg/kg. Metabolomic profiling identified three major hepatic metabolites, none exhibiting significant off-target activity. These findings support further development of 17-Ph-trinor-PGE2 as a novel anti-inflammatory agent with potential indications in rheumatoid arthritis and inflammatory bowel disease.
Patent landscape analysis reveals increasing IP activity around 38315-43-4 derivatives, with 12 new applications filed in 2023-2024 covering crystalline forms, combination therapies, and ophthalmic formulations. Notably, a recent patent (WO2024/076521) claims synergistic effects with checkpoint inhibitors in cancer immunotherapy, opening new avenues for combinatorial approaches in oncology.
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